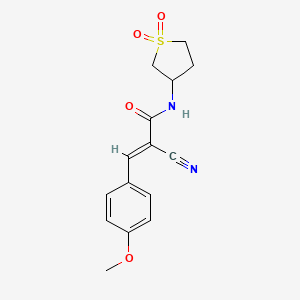
2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its chromen-4-one core structure, which is substituted with ethoxy and hydroxy groups on the phenyl ring and a methyl group on the chromen ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 6-methyl-4-chromenone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chromenone ring can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-ethoxy-4-oxophenyl)-6-methylchromen-4-one.
Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromanol.
Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.
Scientific Research Applications
2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of cosmetic formulations due to its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one: Known for its antimicrobial properties and used in cosmetic formulations.
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Utilized in the synthesis of complex organic molecules.
Uniqueness
2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-21-18-9-12(5-6-14(18)19)17-10-15(20)13-8-11(2)4-7-16(13)22-17/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCGALKZHQVUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-Chlorophenoxy)acetyl]-4-hydroxychromen-2-one](/img/structure/B7759155.png)
![4-Hydroxy-3-[2-(4-iodophenoxy)acetyl]chromen-2-one](/img/structure/B7759160.png)
![4-Hydroxy-3-[2-(3-methylphenoxy)acetyl]chromen-2-one](/img/structure/B7759167.png)
![3-[2-(4-Tert-butylphenoxy)acetyl]-4-hydroxychromen-2-one](/img/structure/B7759170.png)

![7-[3-(Azepan-1-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one;hydrochloride](/img/structure/B7759182.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one;hydrochloride](/img/structure/B7759191.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7759215.png)


![4-methyl-2-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B7759240.png)
![2-[5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B7759247.png)

